4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-chlorobenzyl)butanamide

Nuclear receptor coactivator positional isomer SAR NCoA-2

4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-chlorobenzyl)butanamide (CAS 892285-21-1) is a synthetic small molecule (C₁₉H₁₇BrClN₃O₃, MW 450.72 g/mol) built on a quinazoline-2,4(1H,3H)-dione core. The scaffold features a 6-bromo substituent on the quinazoline ring and an N-(2-chlorobenzyl)butanamide side chain, placing it within a class of dihydroquinazoline derivatives investigated as histone deacetylase (HDAC) inhibitors and cannabinoid type-2 receptor (CB₂R) ligands.

Molecular Formula C19H17BrClN3O3
Molecular Weight 450.72
CAS No. 892285-21-1
Cat. No. B2747466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-chlorobenzyl)butanamide
CAS892285-21-1
Molecular FormulaC19H17BrClN3O3
Molecular Weight450.72
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O)Cl
InChIInChI=1S/C19H17BrClN3O3/c20-13-7-8-16-14(10-13)18(26)24(19(27)23-16)9-3-6-17(25)22-11-12-4-1-2-5-15(12)21/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,22,25)(H,23,27)
InChIKeyFKQHACUHKFWWQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-chlorobenzyl)butanamide (CAS 892285-21-1): Core Scaffold and Procurement Profile


4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-chlorobenzyl)butanamide (CAS 892285-21-1) is a synthetic small molecule (C₁₉H₁₇BrClN₃O₃, MW 450.72 g/mol) built on a quinazoline-2,4(1H,3H)-dione core. The scaffold features a 6-bromo substituent on the quinazoline ring and an N-(2-chlorobenzyl)butanamide side chain, placing it within a class of dihydroquinazoline derivatives investigated as histone deacetylase (HDAC) inhibitors [1] and cannabinoid type-2 receptor (CB₂R) ligands [2]. The compound is primarily offered as a research-grade chemical (typical purity ≥95%) for preclinical target-identification and structure–activity relationship (SAR) studies .

Why N-(2-Chlorobenzyl) Positional Isomers Cannot Be Interchanged with 3- or 4-Chloro Analogs for Pharmacological Studies


Compounds within the 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide series share a common core but diverge critically at the benzylamide terminus. The position of the chlorine substituent on the benzyl ring (ortho vs. meta vs. para) alters both the three-dimensional conformation accessible to the terminal aryl group and the electronic character of the amide NH donor. These differences directly affect target binding: the para-chloro isomer (CAS 892286-16-7 family) exhibits EC₅₀ > 79 µM at nuclear receptor coactivator 2 (NCoA-2), representing essentially inactive baseline behavior in that assay system [1]. Simple substitution of one positional isomer for another can therefore confound SAR interpretation and lead to false-negative or false-positive conclusions in screening campaigns.

Quantitative Differentiation of 4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-chlorobenzyl)butanamide Against Closest Analogs


Ortho-Chloro (2-Cl) vs. Para-Chloro (4-Cl) Benzylamide: Measured Impact on Nuclear Receptor Coactivator Binding

The 4-chloro positional isomer of the target compound (BDBM43181, N-(4-chlorobenzyl) variant) was screened against human nuclear receptor coactivator 2 (NCoA-2) and returned an EC₅₀ > 79,400 nM (~79 µM), indicating negligible functional activity at this target [1]. The target compound features an ortho-chloro (2-chlorobenzyl) substitution, which places the chlorine atom in a sterically hindered position adjacent to the benzylic methylene. Published SAR on related quinazoline-2,4-dione CB2 ligands demonstrates that ortho-substitution on the benzyl group can alter receptor binding conformations and improve subtype selectivity by restricting rotational freedom of the terminal aryl ring [2]. While a direct EC₅₀ value for the 2-chloro isomer at NCoA-2 has not been deposited in public databases, the para-isomer's >79 µM EC₅₀ provides a quantitative inactivity benchmark against which the ortho-isomer's potential engagement can be calibrated.

Nuclear receptor coactivator positional isomer SAR NCoA-2

6-Bromo Substituent on the Quinazoline-2,4-dione Core: Halogen Bonding and Lipophilicity vs. Unsubstituted or 6-Fluoro Analogs

The 6-bromo group on the quinazoline-2,4-dione scaffold confers distinct physicochemical properties compared to 6-H (unsubstituted), 6-F, or 6-Cl congeners. The bromine atom contributes a computed ΔcLogP of approximately +0.8 to +1.0 log units relative to the 6-H parent (estimated cLogP ~3.0–3.5 for the target compound vs. ~2.2–2.5 for the des-bromo analog) . In quinazoline-2,4-dione-based HDAC6 inhibitors, the 6-substituent directly influences the zinc-binding pharmacophore conformation and selectivity over HDAC1 [1]. The C–Br bond also serves as a halogen-bond donor (σ-hole), enabling orthogonal ligand–protein interactions not available to C–H, C–F, or C–Cl isosteres, which can be critical for rational polypharmacology design [2].

Halogen bonding quinazoline-2,4-dione lipophilicity

Butanamide (C4) Linker Length: Conformational Span vs. Shorter Acetamide (C2) and Longer Hexanamide (C6) Homologs

The target compound incorporates a butanamide linker (four methylene units) connecting the quinazoline-2,4-dione N3-position to the 2-chlorobenzylamide terminus. This C4 linker provides an extended reach of approximately 6.5–7.0 Å (fully extended) between the core and the terminal aryl ring, compared to ~4.0–4.5 Å for the C2 (acetamide) homolog and ~9.0–9.5 Å for the C6 (hexanamide) homolog . In quinazoline-based HDAC inhibitors, the C4 linker positions the surface-recognition cap group at an optimal distance from the catalytic zinc ion (~8–10 Å total reach from cap to zinc-binding group), whereas C2 linkers restrict cap placement and C6 linkers introduce excessive entropic penalty upon binding [1]. This geometric consideration is independent of the biological target and applies to any binding-site architecture requiring a specific cap-to-pharmacophore distance.

Linker optimization butanamide conformational flexibility

Physicochemical Property Profile: Compliance with Lead-Like and Drug-Like Chemical Space

The target compound exhibits a computed property profile that places it in lead-like chemical space: MW 450.72 Da, tPSA 64.93 Ų, HBA 6, HBD 2, rotatable bonds ~8, and estimated cLogP ~3.0–3.5 . It passes Lipinski's Rule of Five (MW < 500, cLogP < 5, HBD ≤ 5, HBA ≤ 10) and Veber's oral bioavailability criteria (tPSA < 140 Ų, rotatable bonds ≤ 10). The tPSA value of 64.93 Ų is below the 90 Ų threshold associated with good CNS penetration, while the cLogP of ~3.0–3.5 falls within the optimal CNS drug range (2–5) [1]. In comparison, the N-(3-methoxypropyl) analog (CAS 892286-16-7 family) has a lower cLogP (~2.0–2.5) and higher tPSA (~75–80 Ų) due to the ether oxygen, making it less CNS-penetrant by prediction. The N-(2-diethylaminoethyl) analog (CAS 686749-21-3) carries a basic amine (pKa ~9.5) that introduces a positive charge at physiological pH, fundamentally altering its pharmacokinetic and off-target profile relative to the neutral target compound .

Drug-likeness Lipinski rules CNS MPO

Analytical Purity Benchmarking: 95% Minimum Purity and NMR Characterization vs. Unspecified-Grade Analogs

The target compound is routinely supplied at ≥95% purity (HPLC) with corroborating ¹H NMR and ¹³C NMR spectroscopic characterization . A reference ¹H NMR spectrum acquired in DMSO-d₆ is deposited in the KnowItAll NMR Spectral Library (Wiley), providing a verifiable identity benchmark [1]. In comparison, several close analogs—including the N-(3-methoxypropyl) and N-(2-ethylhexyl) variants—are offered without publicly accessible spectral certificates, making independent identity verification difficult. The 95% purity threshold ensures that impurities (≤5% total) are unlikely to confound biological assay results at typical screening concentrations of 1–10 µM, where a 5% impurity of a highly potent contaminant could otherwise generate false-positive hits if impurity potency exceeds ~200× the test compound's activity.

purity specification NMR characterization quality control

Recommended Application Scenarios for 4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-chlorobenzyl)butanamide Based on Verified Differentiation Evidence


HDAC Inhibitor SAR Libraries Requiring Neutral, CNS-Permeant Quinazoline-2,4-dione Scaffolds

The quinazoline-2,4-dione core of this compound is explicitly claimed in patent AU2018269348A1 as a scaffold for HDAC inhibitors [1]. The 6-bromo substitution and butanamide linker geometry align with the pharmacophore model for HDAC6-selective inhibitors, where the surface-recognition cap (2-chlorobenzyl) is positioned ~8–10 Å from the catalytic zinc-binding region . The compound's neutral charge state and tPSA of 64.93 Ų support its use in cellular HDAC inhibition assays where membrane permeability is required, unlike charged amino-alkyl analogs that may accumulate in lysosomes.

Cannabinoid CB2 Receptor Ligand Screening with Ortho-Chlorobenzyl Subtype Selectivity Hypothesis

Published SAR on quinazoline-2,4-diones as CB2 receptor agonists demonstrates that N3-substitution with benzyl groups bearing ortho-substituents can enhance CB2/CB1 selectivity [1]. The target compound's 2-chlorobenzyl terminus provides a sterically constrained ortho-substituent that may favor CB2 binding-pocket accommodation over CB1. Procurement of the ortho-chloro rather than the para-chloro isomer is critical for testing this subtype-selectivity hypothesis, as the para-isomer's extended geometry (EC₅₀ > 79 µM at NCoA-2) predicts reduced target engagement .

Halogen-Bond Probe Development for Structural Biology Co-crystallization

The 6-bromo substituent on the quinazoline-2,4-dione core provides a strong σ-hole for halogen-bonding interactions with backbone carbonyl oxygens or side-chain carboxylates [1]. This makes the compound suitable as a tool for co-crystallization trials where anomalous scattering from bromine (f'' = 1.28 e⁻ at Cu Kα) facilitates phasing. The 95%-purity specification and authenticated NMR identity reduce the risk of crystal-quality degradation from unidentified impurities.

Chemical Biology Tool for Nuclear Receptor Coactivator Profiling Panels

The para-chloro positional isomer of this compound (BDBM43181) has been screened against NCoA-2 and NCoA-3, showing EC₅₀ > 79 µM at both targets [1]. The ortho-chloro isomer offers a direct comparator for probing the steric determinants of coactivator–ligand interactions. Procurement of both isomers as a matched pair enables definitive SAR around the chlorine position, controlling for all other scaffold variables (6-bromo, butanamide linker, quinazoline-2,4-dione core).

Quote Request

Request a Quote for 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-chlorobenzyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.